"2-Nonanol, 2-methyl-" chemical properties
"2-Nonanol, 2-methyl-" chemical properties
Chemical Identity, Synthesis, and Metabolic Stability Profile
Executive Summary
2-Methyl-2-nonanol (CAS: 10297-57-1) is a tertiary aliphatic alcohol of the C10 series, characterized by a unique combination of lipophilicity and metabolic resistance.[1][2] Unlike its primary and secondary isomers, the tertiary hydroxyl group confers significant stability against oxidative degradation, making it a valuable model for metabolic stability in drug design and a persistent fixative in fragrance formulations. This guide provides a rigorous technical analysis of its physicochemical properties, industrial synthesis via Grignard reagents, and its distinct metabolic fate, tailored for researchers in pharmaceutical chemistry and toxicology.
Part 1: Chemical Identity & Physicochemical Profile
The structural integrity of 2-methyl-2-nonanol is defined by the steric bulk of the gem-dimethyl group at the C2 position. This steric hindrance shields the hydroxyl group, influencing both its reactivity (resistance to esterification) and its boiling point relative to linear isomers.
Key Constants Table
| Property | Value | Technical Note |
| CAS Registry Number | 10297-57-1 | Distinct from 2-Dodecanol (10203-28-8) |
| IUPAC Name | 2-Methylnonan-2-ol | Synonyms: 1,1-Dimethyloctanol; Heptyldimethylcarbinol |
| Molecular Formula | Molecular Weight: 158.28 g/mol | |
| Appearance | Colorless, viscous liquid | Characteristic fruity, oily, slightly floral odor |
| Boiling Point | 201.3°C (at 760 mmHg) | Experimental: 67–68°C @ 20 Torr [1] |
| Density | 0.828 g/cm³ (at 25°C) | Lower density than water; phase separates easily |
| LogP (Octanol/Water) | ~3.6 (Estimated) | High lipophilicity; crosses biological membranes efficiently |
| Solubility | Insoluble in water | Miscible with ethanol, diethyl ether, and oils |
Part 2: Synthesis & Manufacturing Protocol
Methodology: Grignard Addition to Ketones
The most robust synthetic route for 2-methyl-2-nonanol is the nucleophilic addition of a methyl Grignard reagent to 2-nonanone. This route is preferred over hydration of alkenes due to higher regioselectivity and yield.
Experimental Workflow
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Reagent Preparation: Anhydrous conditions are critical. The reaction vessel must be purged with nitrogen.
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Grignard Formation: Methylmagnesium chloride (MeMgCl) is generated in situ or purchased as a solution in THF/Ether.
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Nucleophilic Attack: 2-Nonanone is added dropwise to the Grignard reagent at 0°C to control the exotherm. The carbonyl carbon (electrophile) is attacked by the methyl carbanion.
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Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed using dilute ammonium chloride (
) or sulfuric acid ( ) to yield the free tertiary alcohol.
Reaction Mechanism Visualization
The following diagram illustrates the transformation from ketone to tertiary alcohol, highlighting the critical intermediate state.
Caption: Figure 1. Synthesis of 2-methyl-2-nonanol via Grignard reaction. The irreversible addition of the methyl group to the ketone carbonyl forms a stable tertiary alcohol.
Part 3: Metabolic Fate & Toxicology (Drug Development Context)
For pharmaceutical scientists, 2-methyl-2-nonanol serves as an excellent probe for metabolic stability .
Resistance to Oxidative Clearance (Phase I)
Primary and secondary alcohols are rapidly oxidized by Alcohol Dehydrogenase (ADH) to aldehydes and ketones, respectively. However, 2-methyl-2-nonanol lacks an
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Consequence: It is chemically impossible for ADH to oxidize this molecule to a carbonyl compound.
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Significance: This structural feature prolongs systemic half-life compared to linear isomers. Any Phase I metabolism must occur via CYP450-mediated
-oxidation (at the terminal methyl group of the nonyl chain), which is a significantly slower process.
Dependence on Phase II Conjugation
The primary clearance pathway is direct glucuronidation by UDP-glucuronosyltransferases (UGTs).[3] The hydroxyl group acts as a nucleophile, attacking UDP-glucuronic acid to form the water-soluble ether glucuronide, which is then excreted renally.
Metabolic Decision Tree
This pathway highlights the molecule's resistance to standard oxidative degradation.
Caption: Figure 2. Metabolic fate of 2-methyl-2-nonanol. Note the complete blockade of the ADH pathway, forcing clearance via Glucuronidation or slow CYP450 oxidation.
Toxicology Snapshot
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Skin Irritation: Moderate irritant. The lipophilic tail allows penetration of the stratum corneum, while the polar head group can disrupt lipid bilayers.
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Systemic Toxicity: Generally low acute toxicity (oral LD50 > 2000 mg/kg in rodent models for similar branched alcohols).
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Sensitization: Low potential. Unlike aldehydes or primary alcohols which can form haptens via protein binding (Schiff bases), the tertiary alcohol is relatively inert toward protein nucleophiles.
Part 4: Applications
Pharmaceutical Formulation
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Permeation Enhancer: Due to its LogP of ~3.6, it partitions effectively into the lipid domains of the skin, potentially increasing the transdermal flux of co-administered hydrophilic drugs.
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Stable Solvent: Useful in formulations requiring a polar solvent that will not oxidize to potentially sensitizing aldehydes/acids upon storage.
Fragrance Industry[1][7][8][9][10]
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Fixative Properties: The high boiling point (201°C) and low vapor pressure make it an excellent fixative for floral and citrus notes.
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Odor Profile: It imparts a "fruity, oily, floral" character, often used to add body and substantivity to perfume compositions without introducing the instability associated with aldehydes [2].
References
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Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25139, 2-Nonanol, 2-methyl-. Retrieved from [Link]
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Fragrance Applications: The Good Scents Company (2024). 2-Nonanol, 2-methyl- Usage and Properties. Retrieved from [Link]
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Synthesis Mechanism: Master Organic Chemistry (2020). Reaction of Grignard Reagents with Ketones. Retrieved from [Link]
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Metabolic Pathways: National Institutes of Health (2004). Glucuronidation of aliphatic alcohols in human liver microsomes. Retrieved from [Link]
